N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Catalog No.
S589774
CAS No.
14933-08-5
M.F
C17H37NO3S
M. Wt
335.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonat...

CAS Number

14933-08-5

Product Name

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

IUPAC Name

3-[dodecyl(dimethyl)azaniumyl]propane-1-sulfonate

Molecular Formula

C17H37NO3S

Molecular Weight

335.5 g/mol

InChI

InChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3

InChI Key

IZWSFJTYBVKZNK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Synonyms

BS 12, BS-12, lauryl sulfobetaine, N-dodecyl-N,N-dimethyl-3-amino-1-propane sulfonate, N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, N-dodecyl-N,N-dimethylammonium-1-propane-3-sulfonate, SB12, TM 3-12, zwittergent, zwittergent 3-12

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is a quaternary ammonium compound classified as an organosulfonic acid. Its chemical formula is C17H38NO3SC_{17}H_{38}NO_3S and it has a molecular weight of approximately 336.55 g/mol. This compound features a dodecyl group, which contributes to its surfactant properties, making it useful in various applications, including as a detergent and in biological studies .

The primary function of NDAPS in scientific research is protein solubilization [, ]. Proteins are amphiphilic molecules with both hydrophobic and hydrophilic regions. Zwitterionic detergents like NDAPS can interact with both regions, disrupting protein-protein interactions and promoting protein solubility in aqueous solutions. The exact mechanism involves the detergent molecules surrounding the hydrophobic regions of the protein, shielding them from the water environment. This allows the protein to remain unfolded and in solution for further study or manipulation [].

Protein Solubilization:

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, also known as lauryl sulfobetaine (LSB) or SB3-12, is a zwitterionic detergent commonly employed in scientific research for protein solubilization. Its zwitterionic nature, meaning it carries both a positive and a negative charge within the molecule, grants it several advantages over traditional ionic detergents:

  • Milder: Zwitterionic detergents like LSB are generally milder than ionic detergents, minimizing potential denaturation or inactivation of proteins during the solubilization process [].
  • Wider pH range: LSB exhibits functionality across a wider pH range compared to ionic detergents, allowing for its use in various research applications with different pH requirements [].
  • Reduced interference: Due to its zwitterionic nature, LSB exhibits minimal interaction with many biomolecules, reducing potential interference in downstream assays [].

These properties make LSB a valuable tool for researchers studying various proteins, particularly those that are sensitive to harsh detergents or require specific pH conditions.

Specific applications:

  • Trypsin buffer: LSB has been used as a component of trypsin buffer for protein solution dialysis [].
  • Solubilization of cardiac 5'-nucleotidase: Studies have demonstrated the effectiveness of LSB in solubilizing the enzyme cardiac 5'-nucleotidase, highlighting its potential application in research related to this specific enzyme [].
Typical of quaternary ammonium compounds. These include:

  • Hydrolysis: The sulfonate group can hydrolyze under certain conditions, leading to the formation of dodecyl amine and sulfonic acid.
  • Reactions with Anions: It can react with various anions to form salts, which may alter its solubility and surfactant properties.
  • Oxidation: The compound may undergo oxidation reactions, particularly under strong oxidizing conditions, which could affect its biological activity .

The biological activity of N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is notable in its role as a surfactant. It exhibits properties that can disrupt cell membranes, making it useful in studies involving membrane permeability and drug delivery systems. Additionally, it has been shown to interact with proteins, potentially aiding in protein solubilization and purification processes .

The synthesis of N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate typically involves the following steps:

  • Alkylation: Dodecyl bromide is reacted with dimethylamine to form the corresponding amine.
  • Sulfonation: The resulting amine is then treated with a sulfonating agent (like propanesulfonic acid) to introduce the sulfonate group.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired purity .

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate has several applications across various fields:

  • Surfactant: Used in detergents and cleaning products due to its ability to lower surface tension.
  • Biological Research: Employed in protein solubilization and purification techniques.
  • Pharmaceuticals: Investigated for potential use in drug formulation and delivery systems .

Studies have shown that N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate interacts with various biomolecules, including proteins and lipids. Its ability to disrupt lipid bilayers makes it a valuable tool for studying membrane dynamics and protein interactions. Furthermore, it has been used to enhance the solubility of hydrophobic drugs in formulations, indicating its potential in pharmaceutical applications .

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate shares structural and functional characteristics with several other compounds. Below are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonateC_{13}H_{30}NO_3SShorter alkyl chain; less hydrophobic
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonateC_{19}H_{42}NO_3SLonger alkyl chain; potentially higher surface activity
DodecyldimethylamineC_{14}H_{31}NLacks sulfonate group; more basic properties
Lauryl sulfobetaineC_{12}H_{25}NO_3SSimilar surfactant properties but different head group

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is unique due to its specific combination of a long hydrophobic dodecyl chain and a sulfonate head group, which provides distinct surfactant properties not found in shorter-chain or non-sulfonated analogs .

Physical Description

Nearly white to white hygroscopic crystalline powder; [TCI America MSDS]

XLogP3

5

Hydrogen Bond Acceptor Count

3

Exact Mass

335.24941522 g/mol

Monoisotopic Mass

335.24941522 g/mol

Heavy Atom Count

22

UNII

R6P3KW3E8U

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Irritant

Other CAS

14933-08-5
68201-55-8

Wikipedia

N-Dodecyl-N,N-Dimethyl-3-Ammonio-1-Propanesulfonate
Lauryl sultaine

Use Classification

Cosmetics -> Cleansing; Foam boosting; Skin conditioning; Antistatic; Viscosity controlling; Hair conditioning; Surfactant

General Manufacturing Information

1-Dodecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-, inner salt: ACTIVE
Betaines, coco alkyldimethyl(3-sulfopropyl): ACTIVE

Dates

Modify: 2023-08-15

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